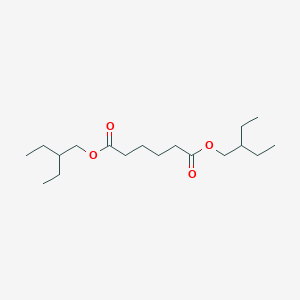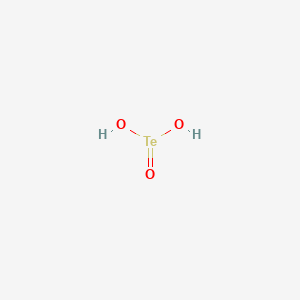
bis(2-ethylbutyl) hexanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
bis(2-ethylbutyl) hexanedioate is an organic compound with the molecular formula C18H34O4. It is a diester derived from adipic acid and 2-ethyl-1-butanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid with a mild odor and is known for its low volatility and good compatibility with various polymers .
准备方法
Synthetic Routes and Reaction Conditions
bis(2-ethylbutyl) hexanedioate is synthesized through an esterification reaction between adipic acid and 2-ethyl-1-butanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .
Industrial Production Methods
In industrial settings, the production of di(2-ethylbutyl) adipate follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .
化学反应分析
Types of Reactions
bis(2-ethylbutyl) hexanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, di(2-ethylbutyl) adipate can hydrolyze to form adipic acid and 2-ethyl-1-butanol.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce adipic acid and other oxidation products.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed
Hydrolysis: Adipic acid and 2-ethyl-1-butanol.
Oxidation: Adipic acid and other oxidation products.
Transesterification: Different esters depending on the alcohol used.
科学研究应用
bis(2-ethylbutyl) hexanedioate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Widely used in the manufacture of plastics, coatings, adhesives, and sealants.
作用机制
The mechanism of action of di(2-ethylbutyl) adipate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility, durability, and processability of the polymer materials. In biological systems, di(2-ethylbutyl) adipate may interact with cellular receptors and enzymes, potentially disrupting normal hormonal functions .
相似化合物的比较
Similar Compounds
Di(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but slightly different molecular structure.
Dibutyl adipate: A plasticizer with a shorter alkyl chain, resulting in different physical properties.
Diisononyl adipate: A plasticizer with a branched alkyl chain, offering different compatibility with polymers.
Uniqueness
bis(2-ethylbutyl) hexanedioate is unique due to its specific balance of properties, including low volatility, good compatibility with various polymers, and relatively low toxicity. These characteristics make it a versatile plasticizer suitable for a wide range of applications in different industries .
属性
CAS 编号 |
10022-60-3 |
|---|---|
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
bis(2-ethylbutyl) hexanedioate |
InChI |
InChI=1S/C18H34O4/c1-5-15(6-2)13-21-17(19)11-9-10-12-18(20)22-14-16(7-3)8-4/h15-16H,5-14H2,1-4H3 |
InChI 键 |
BSJVZANRYHAYEA-UHFFFAOYSA-N |
SMILES |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
规范 SMILES |
CCC(CC)COC(=O)CCCCC(=O)OCC(CC)CC |
熔点 |
-15.0 °C |
Key on ui other cas no. |
10022-60-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)




